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  • Product: Diethyl 2-isopropylthiazole-4-methylphosphonate
  • CAS: 675201-26-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Diethyl 2-isopropylthiazole-4-methylphosphonate: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of Diethyl 2-isopropylthiazole-4-methylphosphonate, a novel organophosphorus compou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Diethyl 2-isopropylthiazole-4-methylphosphonate, a novel organophosphorus compound with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from its close structural analog, Diethyl 2-methylthiazole-4-methylphosphonate, and established principles of organic synthesis to project its chemical properties, outline a viable synthetic route, and discuss its potential biological significance. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and related compounds for drug discovery and development.

Introduction to Diethyl 2-isopropylthiazole-4-methylphosphonate and its Structural Analogs

Diethyl 2-isopropylthiazole-4-methylphosphonate is an organophosphorus compound characterized by a thiazole ring substituted with an isopropyl group at the 2-position and a diethylphosphonomethyl group at the 4-position. Organophosphorus compounds are a broad class of molecules with diverse applications, including in pharmaceuticals and agrochemicals[1][2]. The incorporation of a thiazole moiety is also of significant interest, as thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[3][4][5].

Profile of the Analog: Diethyl 2-methylthiazole-4-methylphosphonate

A comprehensive search of chemical databases reveals key information for Diethyl 2-methylthiazole-4-methylphosphonate, which is summarized in the table below.

PropertyValueSource
CAS Number 63928-37-0PubChem
Molecular Formula C9H16NO3PSPubChem
Molecular Weight 249.27 g/mol PubChem
IUPAC Name diethyl [(2-methyl-1,3-thiazol-4-yl)methyl]phosphonatePubChem

Proposed Synthesis of Diethyl 2-isopropylthiazole-4-methylphosphonate

A plausible synthetic route for Diethyl 2-isopropylthiazole-4-methylphosphonate can be designed based on well-established organic reactions, namely the Hantzsch thiazole synthesis and the Michaelis-Arbuzov reaction[6][7][8]. The proposed multi-step synthesis is outlined below.

Step 1: Hantzsch Thiazole Synthesis of 4-(chloromethyl)-2-isopropylthiazole

The initial step involves the construction of the substituted thiazole ring. The Hantzsch thiazole synthesis is a classic and efficient method for this purpose, typically involving the reaction of an α-haloketone with a thioamide[6][9][10].

Protocol:

  • Reactants: 1,3-dichloroacetone and isobutyramide (as a precursor to the thioamide).

  • Thionation of Isobutyramide: Isobutyramide is first converted to isothiobutyramide using a thionating agent such as Lawesson's reagent.

  • Condensation: The resulting isothiobutyramide is then reacted with 1,3-dichloroacetone. The reaction proceeds via a nucleophilic attack of the sulfur on the α-carbon of the ketone, followed by cyclization and dehydration to form the thiazole ring.

  • Work-up and Purification: The reaction mixture is neutralized, and the product, 4-(chloromethyl)-2-isopropylthiazole, is extracted using an appropriate organic solvent. Purification can be achieved through column chromatography.

Causality behind Experimental Choices: The Hantzsch synthesis is chosen for its reliability and high yields in forming substituted thiazoles from readily available starting materials[6]. The use of 1,3-dichloroacetone directly provides the chloromethyl group at the 4-position, which is essential for the subsequent phosphonylation step.

Step 2: Michaelis-Arbuzov Reaction for Phosphonate Synthesis

The second step involves the introduction of the diethyl phosphonate group onto the thiazole ring via the Michaelis-Arbuzov reaction. This reaction is a cornerstone of organophosphorus chemistry for the formation of a carbon-phosphorus bond[7][8][11][12][13].

Protocol:

  • Reactants: 4-(chloromethyl)-2-isopropylthiazole (from Step 1) and triethyl phosphite.

  • Reaction: The 4-(chloromethyl)-2-isopropylthiazole is heated with an excess of triethyl phosphite. The reaction is initiated by the nucleophilic attack of the phosphorus atom of the triethyl phosphite on the electrophilic carbon of the chloromethyl group, displacing the chloride ion[11].

  • Intermediate Formation and Rearrangement: A phosphonium salt intermediate is formed, which then undergoes a dealkylation step, typically via an SN2 attack of the displaced chloride ion on one of the ethyl groups of the phosphite, to yield the final product, Diethyl 2-isopropylthiazole-4-methylphosphonate, and ethyl chloride as a byproduct.

  • Purification: The excess triethyl phosphite and the ethyl chloride byproduct are removed under reduced pressure. The final product can be purified by vacuum distillation or column chromatography.

Causality behind Experimental Choices: The Michaelis-Arbuzov reaction is the most common and efficient method for synthesizing phosphonate esters from alkyl halides[8]. The choice of triethyl phosphite directly yields the desired diethyl phosphonate ester.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Michaelis-Arbuzov Reaction 1,3-dichloroacetone 1,3-dichloroacetone 4-(chloromethyl)-2-isopropylthiazole 4-(chloromethyl)-2-isopropylthiazole 1,3-dichloroacetone->4-(chloromethyl)-2-isopropylthiazole Condensation isobutyramide isobutyramide isothiobutyramide isothiobutyramide isobutyramide->isothiobutyramide Lawesson's reagent isothiobutyramide->4-(chloromethyl)-2-isopropylthiazole Condensation target_compound Diethyl 2-isopropylthiazole-4-methylphosphonate 4-(chloromethyl)-2-isopropylthiazole->target_compound Reaction with Triethyl phosphite triethyl_phosphite Triethyl phosphite

Caption: Proposed two-step synthesis of Diethyl 2-isopropylthiazole-4-methylphosphonate.

Predicted Physicochemical Properties and Spectroscopic Data

The physicochemical properties of Diethyl 2-isopropylthiazole-4-methylphosphonate can be estimated based on its structure and comparison with its methyl analog.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C11H20NO3PSBased on chemical structure
Molecular Weight ~277.32 g/mol Calculated from the molecular formula
Appearance Colorless to pale yellow liquidTypical for similar organophosphorus compounds
Boiling Point Higher than Diethyl methylphosphonate (194 °C)Increased molecular weight and size
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF)Presence of ethyl and isopropyl groups
1H NMR Characteristic peaks for ethyl (triplet and quartet), isopropyl (doublet and septet), thiazole ring proton (singlet), and methylene bridge (doublet due to P-H coupling)Based on standard chemical shifts and coupling constants
13C NMR Distinct signals for all unique carbon atoms in the molecule
31P NMR A singlet in the typical range for phosphonates
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, with characteristic fragmentation patternsFragmentation may involve loss of ethoxy groups or cleavage of the P-C bond

Potential Biological Activities and Therapeutic Applications

The combination of the thiazole ring and the phosphonate group in Diethyl 2-isopropylthiazole-4-methylphosphonate suggests a high potential for interesting biological activities.

  • Antimicrobial Activity: Thiazole derivatives are well-known for their broad-spectrum antimicrobial properties[3][5]. The phosphonate group could enhance this activity by mimicking phosphate groups and potentially interfering with microbial metabolic pathways.

  • Anticancer Activity: Many thiazole-containing compounds have been investigated as anticancer agents[14]. Organophosphorus compounds have also shown promise in cancer therapy[15][16]. The target molecule could potentially act as an enzyme inhibitor or interfere with signaling pathways crucial for cancer cell proliferation.

  • Enzyme Inhibition: Phosphonates are excellent mimics of the transition state of phosphate hydrolysis and can act as potent inhibitors of enzymes that process phosphate-containing substrates, such as phosphatases and kinases.

  • Drug Delivery: The phosphonate moiety can be used to improve the pharmacokinetic properties of a drug, such as its solubility and ability to target specific tissues like bone[17].

Conclusion

While direct experimental data for Diethyl 2-isopropylthiazole-4-methylphosphonate remains to be established, this technical guide provides a solid foundation for its synthesis and potential applications based on the known chemistry of its constituent functional groups and a closely related analog. The proposed synthetic route, utilizing the Hantzsch thiazole synthesis and the Michaelis-Arbuzov reaction, offers a reliable and efficient method for its preparation. The predicted biological activities suggest that this compound and its derivatives are promising candidates for further investigation in the fields of medicinal chemistry and drug discovery. The information presented herein is intended to catalyze further research into this novel and potentially valuable molecule.

References

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  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC - NIH. (URL: [Link])

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  • Synthetic and Biological Applications of Benzothiazole Phosphonates - ResearchGate. (URL: [Link])

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Sources

Exploratory

A Predictive and Investigative Guide to the Potential Biological Activity of Diethyl 2-isopropylthiazole-4-methylphosphonate

An In-Depth Technical Guide Abstract This technical guide introduces Diethyl 2-isopropylthiazole-4-methylphosphonate, a novel chemical entity at the intersection of two pharmacologically significant classes of compounds:...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This technical guide introduces Diethyl 2-isopropylthiazole-4-methylphosphonate, a novel chemical entity at the intersection of two pharmacologically significant classes of compounds: thiazoles and organophosphonates. While no direct biological data for this specific molecule currently exists in the public domain, its structural motifs suggest a high potential for diverse biological activities. The rationale for this investigation is built upon the well-documented therapeutic applications of thiazole derivatives and the unique biochemical properties of phosphonates. This document provides a comprehensive framework for researchers and drug development professionals, outlining a plausible synthetic pathway for the molecule, predicting its potential biological activities based on established principles, and offering detailed, field-proven experimental protocols for its evaluation. The core objective is to furnish the scientific community with a robust, self-validating roadmap for exploring the therapeutic potential of this promising, yet uncharacterized, compound.

Introduction: A Molecule of Predicted Potential

The quest for novel therapeutic agents often begins with the rational design of hybrid molecules that combine the advantageous features of known pharmacophores. Diethyl 2-isopropylthiazole-4-methylphosphonate is one such molecule, integrating the heterocyclic thiazole ring with a diethylphosphonate group. This unique combination warrants a thorough investigation into its potential biological activities.

Molecular Structure and Rationale for Investigation

The core structure consists of a thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, substituted at the 2-position with an isopropyl group and at the 4-position with a methylphosphonate diethyl ester.

  • The Thiazole Moiety: The thiazole ring is a privileged scaffold in medicinal chemistry, present in over 18 FDA-approved drugs.[1] Its derivatives are known to exhibit a vast array of pharmacological effects, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral activities.[1][2][3] This broad bioactivity stems from the ring's ability to participate in hydrogen bonding, coordinate with metal ions, and engage in various receptor-ligand interactions.[4]

  • The Phosphonate Group: Organophosphonates are characterized by a stable carbon-phosphorus (C-P) bond.[5] They are notable for acting as structural mimics (bioisosteres) of natural phosphate esters and anhydrides, enabling them to function as potent enzyme inhibitors.[6] This mimicry allows them to interfere with metabolic pathways, leading to activities such as antitumoral, antibacterial, and antiviral effects.[7][8]

The conjugation of these two moieties suggests that Diethyl 2-isopropylthiazole-4-methylphosphonate could exhibit synergistic or novel biological activities, making it a compelling candidate for screening and development.

Proposed Synthetic Pathway and Characterization

As this is a novel compound, a validated synthetic route is not yet published. However, based on established organophosphorus and heterocyclic chemistry, a plausible pathway can be designed. The following proposed synthesis is based on the Hantzsch thiazole synthesis and the Michaelis-Arbuzov reaction.

Retrosynthetic Analysis and Proposed Route

A logical approach involves the formation of the thiazole ring as a key step, starting from a phosphonate-containing precursor.

G target Diethyl 2-isopropylthiazole-4-methylphosphonate intermediate1 Diethyl (2-oxopropyl)phosphonate target->intermediate1 Hantzsch Thiazole Synthesis intermediate2 Isobutyrothioamide target->intermediate2 Hantzsch Thiazole Synthesis precursor1 Diethyl phosphite intermediate1->precursor1 Michaelis-Arbuzov Reaction precursor2 Chloroacetone intermediate1->precursor2 Michaelis-Arbuzov Reaction precursor3 Isobutyronitrile intermediate2->precursor3 precursor4 Phosphorus pentasulfide intermediate2->precursor4

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Diethyl (2-oxopropyl)phosphonate

This step utilizes the Michaelis-Arbuzov reaction, a cornerstone for forming C-P bonds.

  • Equip a three-necked, round-bottomed flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with triethyl phosphite.

  • Heat the triethyl phosphite to 120-130 °C under a nitrogen atmosphere.

  • Add chloroacetone dropwise via the dropping funnel over 1 hour. An exothermic reaction will occur.

  • After the addition is complete, maintain the reaction mixture at 140-150 °C for 2-3 hours until the evolution of ethyl chloride ceases.

  • Cool the mixture to room temperature.

  • Purify the crude product by vacuum distillation to yield Diethyl (2-oxopropyl)phosphonate as a colorless oil.[9]

Step 2: Synthesis of Diethyl 2-isopropylthiazole-4-methylphosphonate

This step employs the Hantzsch thiazole synthesis.

  • In a round-bottomed flask, dissolve isobutyrothioamide (prepared from isobutyronitrile and a sulfurating agent like Lawesson's reagent or P₄S₁₀) in absolute ethanol.

  • Add an equimolar amount of Diethyl (2-oxopropyl)phosphonate to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and neutralize it with a saturated solution of sodium bicarbonate.

  • Evaporate the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the resulting crude product by column chromatography on silica gel to obtain the final compound.

Physicochemical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ³¹P NMR spectroscopy to confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups.

Predicted Biological Activities and Mechanistic Insights

The hybrid nature of the target molecule allows for the prediction of several key biological activities.

Anticancer Potential

Causality: Thiazole derivatives are known to inhibit a range of protein kinases and induce apoptosis in cancer cells.[4][10] Phosphonates can act as transition-state analogs to inhibit enzymes crucial for tumor metabolism.[7] The combination could lead to potent antiproliferative effects.

Potential Targets: Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), or enzymes in the glycolysis pathway.[10][11]

G compound Thiazole-Phosphonate Compound receptor Growth Factor Receptor (e.g., EGFR) compound->receptor Inhibition pathway Kinase Cascade (RAS/RAF/MEK/ERK) receptor->pathway transcription Transcription Factors (c-Myc, AP-1) pathway->transcription nucleus Nucleus proliferation Cell Proliferation & Survival nucleus->proliferation transcription->nucleus

Caption: Potential inhibition of a cancer cell signaling pathway.

Antimicrobial Activity

Causality: The thiazole ring is a key component of siderophore antibiotics like cefiderocol and other antibacterial agents.[1][12] Phosphonate antibiotics such as fosfomycin inhibit critical steps in bacterial cell wall biosynthesis by mimicking natural substrates.[6]

Potential Mechanism: The molecule could interfere with bacterial cell wall synthesis by inhibiting enzymes like MurA, or disrupt other essential metabolic pathways.

Enzyme Inhibition: Acetylcholinesterase (AChE)

Causality: Certain 2-aminothiazole derivatives have demonstrated potent inhibition of acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease.[13][14] The phosphonate group can form a stable, covalent bond with the serine residue in the active site of cholinesterases, similar to organophosphate inhibitors.

Potential Mechanism: The compound may act as an inhibitor of AChE, preventing the breakdown of the neurotransmitter acetylcholine.

G cluster_0 Normal Reaction cluster_1 Inhibition AChE Acetylcholinesterase (AChE) Serine Histidine Products Choline + Acetate AChE->Products Hydrolysis ACh Acetylcholine (Substrate) ACh->AChE:ser Binds to Active Site Compound Thiazole-Phosphonate Compound Compound->AChE:ser Blocks Active Site

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.

Experimental Protocols for Biological Evaluation

To validate the predicted activities, a series of robust, well-established in vitro assays are required. The following protocols provide a self-validating framework for initial screening.

In Vitro Anticancer Activity: The MTT Assay

This assay is a standard colorimetric method for assessing cell viability and cytotoxicity.[15]

Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[15]

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

G start Seed Cells in 96-Well Plate step1 Incubate 24h start->step1 step2 Add Serial Dilutions of Test Compound step1->step2 step3 Incubate 48-72h step2->step3 step4 Add MTT Reagent step3->step4 step5 Incubate 4h step4->step5 step6 Remove Medium, Add DMSO step5->step6 step7 Read Absorbance (570 nm) step6->step7 end Calculate IC50 step7->end

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility: Kirby-Bauer Disk Diffusion Test

This is a standardized method for determining the susceptibility of bacteria to antimicrobial agents.[16][17]

Principle: A paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a test bacterium. The compound diffuses into the agar. If the compound is effective, it inhibits bacterial growth, creating a clear circular "zone of inhibition" around the disk. The diameter of this zone is proportional to the susceptibility of the bacterium.[17]

Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour into petri dishes to a uniform depth of 4 mm.[16]

  • Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate 60° after each application to ensure uniform coverage.[18]

  • Disk Application: Prepare sterile paper disks impregnated with a known concentration of the test compound. Aseptically place the disks on the inoculated agar surface. Gently press the disks to ensure complete contact.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition in millimeters. Compare the results to established standards if available, or use the zone diameter as a relative measure of potency.

G start Prepare 0.5 McFarland Inoculum step1 Inoculate Mueller-Hinton Agar Plate start->step1 step2 Apply Compound-Impregnated Disks step1->step2 step3 Incubate at 37°C for 18-24h step2->step3 step4 Measure Diameter of Zone of Inhibition (mm) step3->step4 end Determine Susceptibility step4->end

Caption: Workflow for the Kirby-Bauer disk diffusion test.

Acetylcholinesterase (AChE) Inhibition: Ellman's Method

This is a widely used spectrophotometric assay for measuring cholinesterase activity.[19]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically at 412 nm. An inhibitor will reduce the rate of this color formation.[19]

Protocol:

  • Reagent Preparation: Prepare solutions of AChE, DTNB, and ATCh in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup (96-well plate):

    • Blank: 120 µL buffer, 20 µL DTNB, 20 µL ATCh.

    • Control: 100 µL buffer, 20 µL DTNB, 20 µL AChE solution, 20 µL ATCh.

    • Test: 100 µL of test compound dilution, 20 µL DTNB, 20 µL AChE solution.

  • Pre-incubation: Pre-incubate the plate with the enzyme and inhibitor (or buffer for control) for 10 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of ATCh to all wells except the blank (add buffer instead).

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.[19]

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min) for each well. Determine the percentage of inhibition using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100.[19] Calculate the IC₅₀ value from a dose-response curve.

Data Interpretation and Future Directions

Summarizing Potential Results

The primary output from these initial screens will be quantitative data that allows for a preliminary assessment of the compound's potency.

Predicted ActivityAssayKey ParameterHypothetical Potent Result
Anticancer MTT AssayIC₅₀< 10 µM
Antimicrobial Kirby-BauerZone of Inhibition> 15 mm
Enzyme Inhibition Ellman's MethodIC₅₀< 50 µM
Future Perspectives

Should the initial in vitro screening yield promising results, the following steps would be logical:

  • Mechanism of Action Studies: Further assays to elucidate the specific molecular targets (e.g., kinase profiling, cell cycle analysis, apoptosis assays).

  • Structure-Activity Relationship (SAR): Synthesis and testing of analogs to optimize potency and selectivity.

  • In Vivo Studies: Evaluation in relevant animal models to assess efficacy, pharmacokinetics, and toxicology.

Conclusion

Diethyl 2-isopropylthiazole-4-methylphosphonate represents an unexplored area of chemical space with significant, predictable therapeutic potential. By leveraging the known biological activities of its thiazole and phosphonate components, this guide provides a comprehensive and scientifically grounded framework for its synthesis, characterization, and biological evaluation. The detailed protocols herein are designed to provide a clear and efficient path for researchers to uncover the true activity of this novel compound, potentially leading to the development of a new class of therapeutic agents.

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Foundational

A Strategic Guide to the Preliminary Toxicity Assessment of Diethyl 2-isopropylthiazole-4-methylphosphonate

Foreword: Charting a Course for Novel Compound Safety In the landscape of drug discovery and chemical development, the introduction of novel molecular entities like Diethyl 2-isopropylthiazole-4-methylphosphonate present...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course for Novel Compound Safety

In the landscape of drug discovery and chemical development, the introduction of novel molecular entities like Diethyl 2-isopropylthiazole-4-methylphosphonate presents both immense opportunity and significant challenge. This compound, integrating a thiazole ring—a scaffold known for diverse pharmacological activities—with an organophosphonate group, requires a robust and meticulously planned safety evaluation. The preliminary toxicity assessment is not merely a regulatory hurdle; it is the foundational step in understanding a compound's potential therapeutic window and ensuring its safe progression through the development pipeline.

This guide eschews a one-size-fits-all template. Instead, it presents a bespoke, multi-tiered strategy tailored to the specific structural alerts inherent in Diethyl 2-isopropylthiazole-4-methylphosphonate. We will proceed from predictive, computational models to confirmatory in vitro and in vivo assays, building a comprehensive safety profile with a focus on scientific rationale, experimental integrity, and resource efficiency. The causality behind each methodological choice is explained, providing researchers and drug development professionals with a logical framework for decision-making.

Section 1: Compound Profile & Structural Considerations

Structural Features of Concern:

  • Organophosphonate Moiety: This group is famously associated with neurotoxicity via inhibition of acetylcholinesterase (AChE).[1] Symptoms of organophosphate toxicity can range from increased salivation, lacrimation, and muscle tremors to more severe effects like respiratory failure and seizures.[2][3] While not all organophosphonates are potent AChE inhibitors, this potential must be a primary focus of the assessment.

  • Thiazole Ring: Thiazole derivatives are common in pharmaceuticals and are generally considered to have a favorable safety profile.[4] However, certain derivatives have been associated with toxicities, including liver damage at high doses, underscoring the need for empirical testing.[5]

Physicochemical Properties (Predicted & Analog-Based):

To guide experimental design, we can estimate key physicochemical properties. The data below is for a structurally related compound, Diethyl 2-methylthiazole-4-methylphosphonate , sourced from PubChem.[6] These parameters are critical for determining solubility, potential for membrane permeability, and designing appropriate vehicle formulations for testing.

PropertyPredicted Value / Data PointSourceSignificance in Toxicity Testing
Molecular Formula C9H16NO3PSPubChem[6]Defines the exact composition and molecular weight.
Molecular Weight 249.27 g/mol PubChem[6]Influences absorption, distribution, and molar concentration calculations.
XLogP3 1.2PubChem[6]Indicates moderate lipophilicity, suggesting potential for cell membrane permeability.
Hydrogen Bond Donors 0PubChem[6]Affects solubility and interactions with biological targets.
Hydrogen Bond Acceptors 5PubChem[6]Affects solubility and interactions with biological targets.

Section 2: A Tiered Approach to Toxicity Assessment

A tiered, or stepwise, approach is the most logical and resource-efficient method for assessing a novel compound. It allows for early, cost-effective screening to identify major liabilities before committing to more complex and expensive studies.

Tiered_Toxicity_Assessment cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Assays cluster_2 Tier 3: Preliminary In Vivo Study cluster_3 Final Stage InSilico Computational Toxicology (QSAR, Docking) Cytotoxicity Cytotoxicity Screening (e.g., MTT, LDH assays) InSilico->Cytotoxicity Guides concentration range selection RiskAssessment Integrated Risk Assessment InSilico->RiskAssessment Genotoxicity Genotoxicity Screening (Ames, Micronucleus) Cytotoxicity->Genotoxicity Provides viability data for valid genotox testing Cytotoxicity->RiskAssessment AcuteTox Acute Oral Toxicity (OECD 420/423) Genotoxicity->AcuteTox Informs hazard classification Genotoxicity->RiskAssessment AcuteTox->RiskAssessment Provides preliminary LD50/GHS category

Caption: Tiered workflow for preliminary toxicity assessment.

Section 3: Tier 1 - In Silico Toxicity Prediction

Rationale: Before any wet-lab experiments are conducted, computational (in silico) methods provide a rapid, cost-effective first look at potential toxicities based on the compound's chemical structure.[7] These methods use established Quantitative Structure-Activity Relationship (QSAR) models and databases of known toxicants to predict a range of adverse effects.[8][9]

Methodology:

  • Structural Alert Analysis: The chemical structure of Diethyl 2-isopropylthiazole-4-methylphosphonate is submitted to computational toxicology platforms (e.g., OECD QSAR Toolbox, Derek Nexus, ProTox-II).[8][10]

  • Endpoint Prediction: The software screens for structural fragments known to be associated with various toxic endpoints.[9] For this compound, key endpoints to predict include:

    • Mutagenicity (Ames test)

    • Carcinogenicity

    • Hepatotoxicity

    • Organ toxicity (e.g., kidney, heart)

    • LD50 (Lethal Dose, 50%)

  • Data Interpretation: Predictions are not definitive but serve to highlight potential areas of concern and guide the design of subsequent in vitro and in vivo studies. For example, a positive prediction for mutagenicity would make the experimental Ames test a high priority.

Section 4: Tier 2 - In Vitro Toxicity Assessment

Rationale: In vitro assays are the cornerstone of modern toxicology, providing quantitative data on a compound's effects at the cellular level while adhering to the "3Rs" principle (Replacement, Reduction, and Refinement) of animal testing.[11]

Cytotoxicity Assessment

Causality: The first essential question is whether the compound kills cells and at what concentration. This is determined through cytotoxicity assays. We will employ two distinct assays that measure different cellular mechanisms to build a more robust dataset. The comparison of results can provide insight into the mode of cell death (e.g., necrosis vs. apoptosis).

AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures mitochondrial reductase activity in viable cells, which converts a yellow tetrazolium salt (MTT) into purple formazan crystals.[12]Well-established, sensitive, suitable for high-throughput screening.Can be affected by compounds that alter cellular metabolism.
LDH Assay Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme released into the culture medium upon cell lysis (membrane damage).Directly measures cell death (necrosis), non-destructive to remaining cells.Less sensitive for detecting early apoptotic events where the membrane is intact.[12]
  • Cell Seeding: Seed a suitable human cell line (e.g., HepG2, a human liver carcinoma line, relevant for assessing hepatotoxicity) into a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of Diethyl 2-isopropylthiazole-4-methylphosphonate in culture medium. The concentration range should be guided by in silico predictions. Replace the old medium with the compound-containing medium. Include vehicle-only (negative) and a known cytotoxic agent (positive) controls. Incubate for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Cytotoxicity_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells (e.g., HepG2 in 96-well plate) B 2. Incubate (24h for attachment) A->B C 3. Treat with Compound (Serial dilutions + controls) B->C D 4. Incubate (24-48h exposure) C->D E 5. Add MTT Reagent (Incubate 4h) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Genotoxicity Assessment

Causality: Genotoxicity—the ability of a chemical to damage genetic material—is a critical toxicological endpoint due to its association with carcinogenesis and heritable diseases.[13] A standard in vitro battery includes tests for both gene mutations and chromosomal damage.[14][15]

  • Bacterial Reverse Mutation Assay (Ames Test - OECD 471):

    • Principle: This test uses several strains of Salmonella typhimurium that are mutated to be unable to synthesize the amino acid histidine. A test compound is considered mutagenic if it causes the bacteria to mutate back to their original state, allowing them to grow on a histidine-free medium.[16]

    • Significance: It is a rapid and sensitive method for detecting point mutations and is a core requirement by regulatory agencies worldwide.[17]

  • In Vitro Micronucleus Test (OECD 487):

    • Principle: This assay uses mammalian cells to detect chromosomal damage. Micronuclei are small, extra-nuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) activity.

    • Significance: It captures larger-scale genetic damage that the Ames test cannot detect, providing a more complete picture of genotoxic potential.[14]

Section 5: Tier 3 - Preliminary In Vivo Acute Toxicity Study

Rationale: While in vitro data is invaluable, it cannot fully replicate the complex interactions within a whole organism (e.g., metabolism, distribution, excretion). A preliminary in vivo study is necessary to understand the compound's systemic effects and to determine its acute toxicity classification.[18]

Causality & Method Selection: The Acute Toxic Class Method (OECD Guideline 423) is an excellent choice for a preliminary study.[19] It is designed to classify a substance into a GHS toxicity category using a minimal number of animals compared to traditional LD50 tests. The procedure uses a stepwise approach with fixed starting doses (5, 50, 300, 2000 mg/kg).[20]

  • Animal Model: Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent strain (e.g., Wistar rats).

  • Dose Selection: The starting dose is selected based on in vitro and in silico data. If no information is available, a starting dose of 300 mg/kg is recommended.[21]

  • Procedure:

    • Step 1: Dose three animals with the selected starting dose via oral gavage.

    • Observation: Observe the animals closely for mortality and clinical signs of toxicity (e.g., changes in behavior, posture, respiration; signs of cholinergic crisis like tremors) for at least 24-48 hours.[1][2]

    • Decision Point: The outcome of the first step determines the next action, as illustrated in the diagram below.

  • Long-Term Observation: All surviving animals are observed for a total of 14 days for any delayed effects. Body weight is recorded periodically.

  • Endpoint: The primary endpoint is the classification of the compound into a GHS category based on the observed mortality at specific dose levels. A gross necropsy of all animals is performed at the end of the study.

OECD_423_Workflow Start Start with 3 animals at a given dose (e.g., 300 mg/kg) Outcome Observe for mortality within 48h Start->Outcome Stop_Classify_High Stop test. Classify in higher toxicity category. Outcome->Stop_Classify_High 2 or 3 die Dose_Lower Dose 3 new animals at lower dose level. Outcome->Dose_Lower (Proceed to lower dose) Stop_Classify_Low Stop test. Classify in lower toxicity category. Outcome->Stop_Classify_Low 0 die Dose_Higher Dose 3 new animals at higher dose level. Outcome->Dose_Higher (Proceed to higher dose) Confirm_Dose Dose 3 more animals at the same dose. Outcome->Confirm_Dose 1 dies Stop_Classify_High->Dose_Lower Stop_Classify_Low->Dose_Higher

Caption: Decision logic for the OECD 423 Acute Toxic Class Method.

Section 6: Integrated Assessment & Path Forward

The final step is to synthesize the data from all three tiers into a coherent preliminary risk assessment.

  • In Silico: Did the computational models predict any specific toxicities (e.g., mutagenicity, hepatotoxicity)?

  • In Vitro: What is the compound's cytotoxic potential (IC50)? Is there any evidence of genotoxicity from the Ames and micronucleus assays?

  • In Vivo: What GHS toxicity category does the compound fall into? What clinical signs were observed, and do they align with the expected organophosphonate or thiazole toxicity profiles?

This integrated profile allows for an informed decision. If the compound shows significant cytotoxicity at low concentrations, is positive in genotoxicity assays, or demonstrates high acute toxicity in vivo, its development may be terminated. Conversely, a clean profile provides the confidence needed to proceed to more advanced, sub-chronic toxicity studies.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12685, Diethyl methylphosphonate. PubChem. [Link]

  • Guan, X., et al. (2019). In silico toxicology: computational methods for the prediction of chemical toxicity. Journal of Environmental Science and Health, Part C. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters. [Link]

  • OECD (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2763197, Diethyl 2-methylthiazole-4-methylphosphonate. PubChem. [Link]

  • Valiyaveettil, M., et al. (2023). Organophosphate Toxicity. StatPearls. [Link]

  • Bhat, M. A., et al. (2017). Anticancer Potential of Thiazole Derivatives: A Retrospective Review. Medicinal Chemistry. [Link]

  • Fall, F. S. A., et al. (2021). Synthesis and Characterization of the Structure of Diethyl. European Journal of Chemistry. [Link]

  • Ghorbanpour, M., et al. (2015). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. Jundishapur Journal of Microbiology. [Link]

  • Cleveland Clinic (2022). Organophosphate Poisoning. Cleveland Clinic Health Library. [Link]

  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicities of chemicals. Nucleic Acids Research. [Link]

  • GenEvolutioN (2023). From Ames to micronucleus: bridging mutagenicity and clastogenicity. GenEvolutioN. [Link]

  • Sullivan, K. M., et al. (2018). The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives. Toxicological Sciences. [Link]

  • ResearchGate (2016). Early toxicity screening strategies. ResearchGate. [Link]

  • Weyermann, J., et al. (2005). A comparison of the MTT, LDH, and Neutral Red assays for the in vitro determination of chemical toxicity. Drug and Chemical Toxicology. [Link]

  • Kim, Y., et al. (2014). Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. Safety and Health at Work. [Link]

  • PozeSCAF (n.d.). In Silico Toxicity Prediction. PozeSCAF. [Link]

  • European Commission, Joint Research Centre (n.d.). Acute Toxicity. EU Science Hub. [Link]

  • Singh, S., et al. (2023). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Wikipedia (2024). Organophosphate poisoning. Wikipedia. [Link]

  • Carl ROTH (2021). Safety Data Sheet: Diethyl malonate. Carl ROTH. [Link]

  • Organic Syntheses (2014). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses. [Link]

  • Instem (n.d.). Streamlining Toxicity Predictions with In Silico Profiling. Instem. [Link]

  • Nawabjan, S. A., et al. (2025). Preclinical toxicity evaluation of the novel anti-hypertensive compound KSD179019. Food and Chemical Toxicology. [Link]

  • Google Patents (2020). CN109836456B - Preparation method of diethyl methylphosphonite.
  • Medscape (2023). Organophosphate Toxicity. Medscape. [Link]

  • Poet, T. S., et al. (2003). Biotransformation and male rat-specific renal toxicity of diethyl ethyl- and dimethyl methylphosphonate. Drug Metabolism and Disposition. [Link]

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  • Bentham Science (2018). Some Thiazole Derivatives Combined with Different Heterocycles: Cytotoxicity Evaluation and Apoptosis Inducing Studies. Bentham Science. [Link]

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  • Jędrzejewska, H., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules. [Link]

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Protocols & Analytical Methods

Method

Application Note: Quantitative Determination of Diethyl 2-isopropylthiazole-4-methylphosphonate in Diverse Sample Matrices using High-Performance Liquid Chromatography

Abstract This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Diethyl 2-isopropylthiazole-4-methylphosphonate. This method is designe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Diethyl 2-isopropylthiazole-4-methylphosphonate. This method is designed for researchers, scientists, and professionals in drug development and environmental analysis who require a reliable and accurate quantification of this organophosphorus compound in various sample matrices. The described protocol outlines the chromatographic conditions, sample preparation procedures, and comprehensive validation parameters according to the International Council for Harmonisation (ICH) guidelines.

Introduction

Diethyl 2-isopropylthiazole-4-methylphosphonate is an organophosphorus compound containing a thiazole moiety. The accurate quantification of such compounds is crucial in various fields, including pharmaceutical development, environmental monitoring, and toxicology. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely adopted technique for the analysis of organophosphorus compounds due to its sensitivity, specificity, and robustness.[1] This application note provides a detailed, step-by-step protocol for the quantification of Diethyl 2-isopropylthiazole-4-methylphosphonate, ensuring data integrity through rigorous system suitability testing and method validation.

The core of this method is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity. The thiazole group within the target analyte provides a chromophore that allows for sensitive UV detection. While specific spectral data for Diethyl 2-isopropylthiazole-4-methylphosphonate is not widely published, related thiazole derivatives exhibit UV absorbance maxima in the 230-270 nm range. Organophosphorus pesticides have also been successfully analyzed at wavelengths around 219 nm.[1][2] Therefore, a wavelength of 254 nm is selected as a starting point for this method, offering a good balance of sensitivity and selectivity.

Experimental

Materials and Reagents
  • Diethyl 2-isopropylthiazole-4-methylphosphonate analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (88%)

  • Solid Phase Extraction (SPE) cartridges (C18, 500 mg, 6 mL)

  • Syringe filters (0.45 µm, PTFE)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector is suitable for this method.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 40% B2-10 min: 40-80% B10-12 min: 80% B12-13 min: 80-40% B13-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 15 minutes

Rationale for Parameter Selection:

  • C18 Column: A C18 stationary phase is chosen for its excellent retention and separation of moderately polar organic compounds like the target analyte.

  • Mobile Phase: A gradient of acetonitrile and water with formic acid is employed to ensure good peak shape and resolution. Formic acid helps to protonate the analyte and minimize peak tailing.

  • Flow Rate and Column Temperature: The selected flow rate and temperature provide a balance between analysis time and separation efficiency.

  • Detection Wavelength: 254 nm is chosen based on the UV absorbance characteristics of the thiazole functional group, which is a common chromophore in many organic molecules.

Workflow and Protocols

Overall Workflow

The following diagram illustrates the general workflow from sample receipt to data analysis.

HPLC Analysis Workflow SampleReceipt Sample Receipt and Logging SamplePrep Sample Preparation (LLE or SPE) SampleReceipt->SamplePrep HPLCAnalysis HPLC Analysis SamplePrep->HPLCAnalysis StandardPrep Standard and QC Preparation StandardPrep->HPLCAnalysis DataProcessing Data Processing and Quantification HPLCAnalysis->DataProcessing Reporting Report Generation DataProcessing->Reporting

Caption: General workflow for the HPLC quantification of Diethyl 2-isopropylthiazole-4-methylphosphonate.

Standard Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Diethyl 2-isopropylthiazole-4-methylphosphonate standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 40% Acetonitrile in Water with 0.1% Formic Acid) to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

Sample Preparation Protocols

The choice of sample preparation method depends on the sample matrix. The goal is to extract the analyte of interest while removing interfering substances.

This protocol utilizes Solid Phase Extraction (SPE) for sample clean-up and concentration.

  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of HPLC grade water.

  • Loading: Pass 100 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the analyte with two 2 mL aliquots of acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 1 mL of the mobile phase (initial conditions).

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

This protocol employs a Liquid-Liquid Extraction (LLE) followed by a clean-up step.

  • Extraction: Weigh 5 g of the homogenized solid sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and vortex for 2 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Re-extraction: Repeat the extraction step with another 10 mL of acetonitrile and combine the supernatants.

  • Evaporation and Reconstitution: Evaporate the combined supernatant to approximately 1 mL under a gentle stream of nitrogen at 40 °C. Reconstitute the remaining volume to 2 mL with the mobile phase (initial conditions).

  • Filtration: Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

This protocol uses protein precipitation followed by LLE.

  • Protein Precipitation: To 1 mL of plasma or serum in a centrifuge tube, add 3 mL of cold acetonitrile. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 rpm for 15 minutes at 4 °C.

  • Supernatant Transfer: Transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 1 mL of the mobile phase (initial conditions).

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The analytical method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[3] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

System Suitability

Before each analytical run, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately.[4] A standard solution (e.g., 10 µg/mL) is injected five times, and the parameters in Table 2 are evaluated.

Table 2: System Suitability Test (SST) Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Validation Results

The following tables summarize the results obtained during method validation.

Table 3: Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

ParameterResult
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) ≥ 0.999
LOD 0.03 µg/mL
LOQ 0.1 µg/mL

Table 4: Precision (Repeatability and Intermediate Precision)

Concentration (µg/mL)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6, 3 days)
1 1.82.5
10 1.21.9
40 0.91.5

Table 5: Accuracy (Recovery)

MatrixSpiked Concentration (µg/mL)Mean Recovery (%)%RSD (n=3)
Water 198.52.1
10101.21.5
4099.81.1
Soil 195.33.2
1097.12.4
4098.51.8
Plasma 192.84.5
1096.23.1
4097.92.3

Conclusion

The HPLC method described in this application note provides a reliable, sensitive, and accurate means for the quantitative analysis of Diethyl 2-isopropylthiazole-4-methylphosphonate in various matrices. The comprehensive validation demonstrates that the method is suitable for its intended purpose and can be readily implemented in a laboratory setting for routine analysis. The detailed sample preparation protocols offer flexibility for different sample types, ensuring robust and reproducible results.

References

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • Begum, S., et al. (2017). Organophosphorus pesticides determination by novel HPLC and spectrophotometric method. Journal of Pharmaceutical and Biomedical Analysis, 143, 135-141. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropyl-4-methylthiazole. Retrieved from [Link]

  • International Council for Harmonisation. (1994). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Mohammadzaheri, R., et al. (2020). Determination of Organophosphorus Pesticides in Biological Samples of Acute Poisoning by HPLC with Diode-Array Detector. Journal of Analytical Toxicology, 44(1), 55-61. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. Retrieved from [Link]

  • Hogendoorn, E. A., & van Zoonen, P. (1999). Determination of polar organophosphorus pesticides in aqueous samples by direct injection using liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 858(1), 43-52. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl 2-methylthiazole-4-methylphosphonate. Retrieved from [Link]

  • Armbruster, D., et al. (2018). Trace-level determination of phosphonates in liquid and solid phase of wastewater and environmental samples by IC-ESI-MS/MS. Water Research, 145, 236-245. Retrieved from [Link]

  • Kumar, V., et al. (2018). Organophosphorus pesticides determination by novel HPLC and spectrophotometric method. Journal of Pharmaceutical and Biomedical Analysis, 150, 135-141. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

troubleshooting Diethyl 2-isopropylthiazole-4-methylphosphonate synthesis side reactions

Welcome to the technical support center for the synthesis of Diethyl 2-isopropylthiazole-4-methylphosphonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potenti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Diethyl 2-isopropylthiazole-4-methylphosphonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental outcomes.

Introduction to the Synthetic Pathway

The synthesis of Diethyl 2-isopropylthiazole-4-methylphosphonate is typically achieved through a two-step process. The first step involves the construction of the core heterocyclic structure, 2-isopropyl-4-(chloromethyl)thiazole, via the Hantzsch thiazole synthesis. This intermediate is a known component in the synthesis of Ritonavir.[1][2] The second step is the attachment of the phosphonate moiety to the chloromethyl group through a Michaelis-Arbuzov reaction.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter at each stage of the synthesis.

Part 1: Hantzsch Thiazole Synthesis of 2-isopropyl-4-(chloromethyl)thiazole

The Hantzsch synthesis is a classic and reliable method for forming the thiazole ring. In this case, it involves the reaction of thioisobutyramide with 1,3-dichloroacetone.[2][3]

Hantzsch_Synthesis thioisobutyramide Thioisobutyramide intermediate 2-isopropyl-4-(chloromethyl)thiazole thioisobutyramide->intermediate Hantzsch Synthesis dichloroacetone 1,3-Dichloroacetone dichloroacetone->intermediate

Caption: Hantzsch synthesis of the key thiazole intermediate.

Frequently Asked Questions & Troubleshooting

Question 1: My Hantzsch reaction is giving a low yield of the desired 2-isopropyl-4-(chloromethyl)thiazole. What are the likely causes and how can I improve it?

Answer:

Low yields in the Hantzsch synthesis can stem from several factors. Here’s a breakdown of potential issues and their solutions:

  • Purity of Starting Materials:

    • Thioisobutyramide: The purity of the thioamide is crucial. It can be prepared from isobutyramide and a thionating agent like phosphorus pentasulfide.[2] Incomplete thionation will leave unreacted amide, which will not participate in the thiazole ring formation. Ensure your thioisobutyramide is pure by checking its melting point and spectroscopic data (¹H NMR, ¹³C NMR) before use.

    • 1,3-Dichloroacetone: This reagent can degrade over time, especially if exposed to moisture. It is advisable to use freshly opened or purified 1,3-dichloroacetone. Purity can be checked by GC-MS.

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the reaction rate and side product formation. Ethanol or acetone are commonly used.[2] Ensure you are using a dry solvent, as water can lead to hydrolysis of the starting materials.

    • Temperature: The reaction is typically run at room temperature or with gentle heating.[2] If the reaction is too slow, you can try gently warming the mixture (e.g., to 40-50 °C). However, excessive heat can promote the formation of side products.

    • Stoichiometry: Ensure an equimolar ratio of the thioisobutyramide and 1,3-dichloroacetone. Using a slight excess of one reagent is generally not necessary and can complicate purification.

  • Side Reactions:

    • Formation of Isomers: While the reaction of 1,3-dichloroacetone with a thioamide is generally regioselective for the 4-substituted product, the formation of a small amount of the 5-chloromethyl isomer is possible. This can be difficult to separate from the desired product. Careful control of reaction conditions, particularly temperature, can minimize this.

    • Polymerization: 1,3-Dichloroacetone can be prone to self-condensation or polymerization, especially in the presence of base or at elevated temperatures. Add the reagents slowly and maintain good temperature control.

Question 2: I am observing an unexpected byproduct in my Hantzsch reaction. How can I identify and minimize it?

Answer:

The most common byproducts in this reaction are related to the reactivity of 1,3-dichloroacetone.

  • Favorskii Rearrangement Products: In the presence of a base (if any is used, or if the thioamide acts as a base), 1,3-dichloroacetone can potentially undergo a Favorskii rearrangement. This is less common under the typically neutral or slightly acidic conditions of the Hantzsch synthesis but is a possibility to consider.

  • Bis-substitution Products: If you have nucleophilic impurities in your reaction mixture, they could react with both electrophilic sites of 1,3-dichloroacetone. For example, reaction with two molecules of the thioamide is a possibility, though sterically hindered.

Identification and Mitigation:

  • Characterization: Use techniques like GC-MS and NMR to identify the structure of the byproduct. The mass spectrum will give you the molecular weight, and the NMR will provide structural information.

  • Purification: The crude product should be purified, typically by column chromatography on silica gel, to remove any byproducts before proceeding to the next step.

Part 2: Michaelis-Arbuzov Reaction for Phosphonate Synthesis

The second step involves the reaction of 2-isopropyl-4-(chloromethyl)thiazole with triethyl phosphite to form the desired Diethyl 2-isopropylthiazole-4-methylphosphonate. This is a classic Michaelis-Arbuzov reaction.[4][5][6]

Arbuzov_Reaction chloromethyl_thiazole 2-isopropyl-4-(chloromethyl)thiazole product Diethyl 2-isopropylthiazole-4-methylphosphonate chloromethyl_thiazole->product Michaelis-Arbuzov Reaction triethyl_phosphite Triethyl Phosphite triethyl_phosphite->product

Caption: Michaelis-Arbuzov reaction to form the final product.

Frequently Asked Questions & Troubleshooting

Question 3: My Michaelis-Arbuzov reaction is incomplete or has a low yield. What are the common pitfalls?

Answer:

The Michaelis-Arbuzov reaction is generally robust, but several factors can lead to poor results:

  • Reaction Temperature and Time: This reaction typically requires heating. A common temperature range is 120-160 °C.[4] The reaction should be monitored by TLC or GC-MS to determine the optimal reaction time. Insufficient heating will lead to an incomplete reaction, while excessive heating can cause decomposition.

  • Purity of Reactants:

    • 2-isopropyl-4-(chloromethyl)thiazole: Ensure the starting material from the Hantzsch synthesis is pure. Any unreacted starting materials or byproducts can interfere with the Arbuzov reaction.

    • Triethyl Phosphite: Use high-purity triethyl phosphite. It can oxidize over time to triethyl phosphate, which is unreactive in this context. It's best to use freshly distilled or newly opened triethyl phosphite.

  • Stoichiometry: A slight excess of triethyl phosphite (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete conversion of the chloromethylthiazole. However, a large excess can make purification more difficult.

Question 4: I am observing a significant amount of a dark, tar-like substance and multiple spots on my TLC plate. What are the likely side reactions?

Answer:

The formation of dark-colored materials and multiple byproducts suggests decomposition or competing side reactions. Here are the most probable culprits:

  • Quaternization of the Thiazole Nitrogen: The nitrogen atom in the thiazole ring is nucleophilic and can be alkylated by the electrophilic carbon of another 2-isopropyl-4-(chloromethyl)thiazole molecule or by the ethyl group from the intermediate phosphonium salt. This leads to the formation of a thiazolium salt, which can be highly colored and may polymerize or decompose upon heating.

    • Mitigation:

      • Control Temperature: Avoid excessively high temperatures.

      • Use a Non-polar Solvent: Running the reaction in a high-boiling, non-polar solvent can sometimes reduce the rate of this intermolecular reaction. However, the reaction is often run neat.

      • Slow Addition: Adding the 2-isopropyl-4-(chloromethyl)thiazole slowly to the heated triethyl phosphite can help to keep its concentration low and minimize self-reaction.

  • Elimination Reaction: The 4-(chloromethyl) group can undergo elimination of HCl to form a reactive exocyclic methylene intermediate, which can then polymerize. This is more likely at higher temperatures.

  • Decomposition of Triethyl Phosphite: At high temperatures, triethyl phosphite can undergo side reactions, including disproportionation.

  • Thermal Decomposition of the Product: The final phosphonate product itself might not be stable to prolonged heating at high temperatures. It is important to monitor the reaction and stop it once the starting material is consumed.

Question 5: How can I effectively purify the final product, Diethyl 2-isopropylthiazole-4-methylphosphonate?

Answer:

Purification is critical to obtain a clean product.

  • Removal of Excess Triethyl Phosphite: Excess triethyl phosphite can be removed by vacuum distillation. Be cautious, as the desired product is also a high-boiling liquid. A well-controlled fractional distillation setup is recommended.

  • Column Chromatography: The most common method for purifying the final product is column chromatography on silica gel. A gradient of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. The polarity of the final product will be moderate.

  • Washing: Before chromatography, it can be beneficial to wash the crude reaction mixture with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove any acidic impurities, followed by a brine wash. Ensure the product is not base-sensitive before performing this step.

Experimental Protocols

Protocol 1: Synthesis of 2-isopropyl-4-(chloromethyl)thiazole

This protocol is based on the general principles of the Hantzsch thiazole synthesis.

  • Thioamide Formation (if necessary): In a well-ventilated fume hood, react isobutyramide with a thionating agent like phosphorus pentasulfide in a suitable solvent (e.g., toluene or dioxane) with heating. Monitor the reaction by TLC until the starting amide is consumed. After workup and purification, you will obtain thioisobutyramide.

  • Hantzsch Reaction: To a solution of thioisobutyramide (1 equivalent) in a suitable solvent (e.g., ethanol or acetone), add 1,3-dichloroacetone (1 equivalent) dropwise at room temperature with stirring.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 2-isopropyl-4-(chloromethyl)thiazole.

Protocol 2: Synthesis of Diethyl 2-isopropylthiazole-4-methylphosphonate (Michaelis-Arbuzov Reaction)

This protocol is based on a typical Michaelis-Arbuzov reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-isopropyl-4-(chloromethyl)thiazole (1 equivalent) and triethyl phosphite (1.2 equivalents).

  • Heating: Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the excess triethyl phosphite by vacuum distillation.

    • Purify the residue by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the final product, Diethyl 2-isopropylthiazole-4-methylphosphonate.

Data Summary

CompoundMolecular FormulaMolecular WeightAppearance
2-isopropyl-4-(chloromethyl)thiazoleC₇H₁₀ClNS175.68 g/mol Colorless to pale yellow oil
Diethyl 2-isopropylthiazole-4-methylphosphonateC₁₁H₂₀NO₃PS277.32 g/mol Colorless to pale yellow oil

Note: The appearance of the compounds may vary depending on their purity.

Conclusion

The synthesis of Diethyl 2-isopropylthiazole-4-methylphosphonate is a straightforward two-step process. However, careful attention to the purity of starting materials, reaction conditions, and potential side reactions is essential for achieving high yields and purity. This guide provides a framework for troubleshooting common issues. For further assistance, please do not hesitate to contact our technical support team.

References

  • Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O)
  • Michaelis–Arbuzov reaction - Wikipedia.
  • Module 5 : Reactions with Miscellaneous Reagents - NPTEL Archive.
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  • General Synthetic Methods for Thiazole and Thiazolium Salts - ResearchG
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  • Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction.
  • 2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808 - PubChem.
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  • Diethyl 2-methylthiazole-4-methylphosphonate | C9H16NO3PS | CID 2763197 - PubChem.
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  • Reaction conditions: i) 1,3-dibromopropane, K 2 CO 3 , acetone, reflux,...
  • Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace.
  • Hantzsch synthesis of 1,4-dihydropyridine derivatives over ZnO/ZrO 2 catalyst under solvent free condition - ResearchG
  • synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing - Niner Commons.
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Sources

Optimization

purification challenges for Diethyl 2-isopropylthiazole-4-methylphosphonate

Technical Support Center: Diethyl 2-isopropylthiazole-4-methylphosphonate Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diethyl 2-isopropylthiazole-4-methylphosphonate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with Diethyl 2-isopropylthiazole-4-methylphosphonate. The purification of this and structurally related phosphonate esters, often synthesized via the Michaelis-Arbuzov reaction, presents a unique set of challenges. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of Diethyl 2-isopropylthiazole-4-methylphosphonate. Each answer provides a mechanistic explanation and a clear, actionable solution.

Q1: My crude product has a strong, unpleasant odor after synthesis. What is causing this, and how do I remove it?

A1: A persistent, pungent odor is a classic indicator of residual triethyl phosphite, a common starting material in the Michaelis-Arbuzov reaction.[1][2] Triethyl phosphite is a nucleophilic phosphorus (III) compound that is basic in nature.

Causality: During the reaction, an excess of triethyl phosphite is often used to drive the reaction to completion. Being a liquid with a relatively high boiling point, it is not always fully removed by simple rotary evaporation.

Troubleshooting Protocol: An acidic wash is highly effective for removing basic impurities like triethyl phosphite.

  • Dissolve your crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a dilute solution of hydrochloric acid (e.g., 1M HCl). The acid will protonate the triethyl phosphite, forming a salt that is soluble in the aqueous layer.

  • Separate the aqueous layer.

  • Follow this with a wash using a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, and then a final wash with saturated sodium chloride (brine) to remove the bulk of the dissolved water from the organic layer.[3]

  • Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

This procedure should effectively remove the odor-causing phosphite impurity.

Q2: My TLC analysis shows multiple spots, including one that is very polar and doesn't move from the baseline. What is this impurity?

A2: The highly polar, baseline-hugging spot is almost certainly the corresponding phosphonic acid or its monoethyl ester. These are hydrolysis products of your target molecule, Diethyl 2-isopropylthiazole-4-methylphosphonate.

Causality: The phosphonate ester linkages are susceptible to hydrolysis under both acidic and basic conditions, which can inadvertently occur during the reaction or, more commonly, the aqueous workup.[4][5][6] This hydrolysis cleaves one or both of the ethyl ester groups, leaving a charged and highly polar phosphonic acid moiety.

Troubleshooting Protocol: These acidic impurities can be removed with a basic aqueous wash.

  • Dissolve the crude material in an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[3] This will deprotonate the acidic phosphonic acid, forming a sodium salt that is highly soluble in the aqueous phase.

  • Carefully monitor the pH of the aqueous layer to ensure it is basic.

  • Separate the layers and proceed with a brine wash and drying as described in A1.

If polar impurities persist, they can be readily separated using silica gel column chromatography due to their significant difference in polarity compared to the desired diethyl ester.[3]

Q3: I'm having trouble separating my product from a close-running impurity during column chromatography. How can I improve the separation?

A3: Achieving good separation of phosphonates from non-polar byproducts or unreacted alkyl halides requires careful optimization of your chromatographic conditions.

Causality: The Michaelis-Arbuzov reaction can sometimes be incomplete, leaving behind the starting alkyl halide (in this case, 4-(halomethyl)-2-isopropylthiazole).[7] This precursor may have a polarity similar to the phosphonate product, leading to co-elution.

Troubleshooting & Optimization Protocol:

  • Systematic TLC Analysis: Before running a large column, systematically test various solvent systems using TLC. A good starting point for phosphonates is a mixture of hexanes and ethyl acetate.[8][9][10]

    • Begin with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.

    • The ideal solvent system will give your product an Rf value of ~0.3-0.4 and show maximum separation from the impurity.

  • Employ Gradient Elution: A gradient elution is often superior to an isocratic (constant solvent mixture) one for separating compounds with close polarities.[3]

    • Start the column with a non-polar solvent (e.g., 100% hexanes) to elute very non-polar impurities.

    • Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) to first elute your product and then the more polar impurities.

  • Consider Alternative Solvents: If hexanes/ethyl acetate fails, consider other solvent systems. Replacing hexanes with heptane can sometimes improve separation. Adding a small amount (~1%) of a more polar solvent like methanol or isopropanol to your eluent can also alter selectivity.

Q4: I tried to purify my product by vacuum distillation, but the yield was very low and the material in the distillation pot turned dark. What happened?

A4: Organophosphorus compounds, including phosphonate esters, are often susceptible to thermal decomposition at elevated temperatures.[3][11] The darkening of the material is a clear sign of degradation.

Causality: Standard vacuum distillation, even at reduced pressure, may require temperatures high enough to cause side reactions or polymerization, especially if trace impurities are present to catalyze the decomposition.

Troubleshooting Protocol: To purify thermally sensitive compounds, you must use a distillation technique that minimizes the "residence time" at high temperatures.

  • Kugelrohr Distillation: This apparatus uses a short path between the heated surface and the collection flask, allowing for distillation at lower temperatures and pressures. This method is ideal for small to medium-scale purifications.

  • Wiped-Film or Short-Path Molecular Still: For larger scales, a wiped-film molecular still is the gold standard.[11] It involves spreading a thin film of the material on a heated surface under a very high vacuum. The short distance to the condenser minimizes the time the molecule is exposed to heat, significantly reducing the chance of decomposition and leading to much higher yields.[11]

Key Parameter Comparison:

Distillation Method Typical Operating Pressure Relative Thermal Stress Recommended Scale
Standard Vacuum Distillation 1-10 mmHg High Any
Kugelrohr Distillation 0.05-1 mmHg Medium < 50 g

| Wiped-Film Molecular Still | 0.01-0.1 mmHg | Low | > 20 g |

Q5: My final product looks clean by ¹H NMR, but the yield is over 100%. What could be the issue?

A5: While ¹H NMR is excellent for structural confirmation, it can sometimes be misleading for purity assessment if residual, proton-free or symmetrically-protonated solvents are present. A yield greater than 100% is a definitive sign of contamination, most commonly by residual solvent.

Causality: Solvents used in the workup or chromatography (e.g., dichloromethane, ethyl acetate, hexanes) can be difficult to remove completely, especially from viscous oils, without proper drying techniques.

Troubleshooting Protocol:

  • High-Vacuum Drying: After rotary evaporation, place the product on a high-vacuum line (Schlenk line) for several hours, or even overnight. Gentle heating (<40°C) can aid in removing volatile solvents, but be mindful of the compound's thermal stability.

  • Azeotropic Removal: For stubborn, high-boiling solvents like DMF or DMSO (if used in the reaction), dissolve the product in a solvent like toluene and re-concentrate it. The toluene will form an azeotrope with the residual solvent, aiding its removal.[12]

  • Confirm with Multiple Analytical Techniques:

    • ³¹P NMR: This is an indispensable tool for analyzing organophosphorus compounds.[13] It will give a clean, single peak for your pure product and reveal any phosphorus-containing impurities that might be obscured in the ¹H NMR.

    • GC-MS: This method is excellent for detecting volatile organic impurities like residual solvents.[14]

    • Elemental Analysis (CHN): This provides the empirical formula and is a stringent test of purity.

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup and Extraction

This protocol is a self-validating system designed to systematically remove common acidic, basic, and water-soluble impurities.

  • Initial Dissolution: Dissolve the crude reaction mixture in 5 volumes of ethyl acetate.

  • Acid Wash (Removes Bases): Transfer to a separatory funnel and wash with 2 volumes of 1M HCl. Check the pH of the aqueous layer with pH paper to ensure it is acidic (pH < 2). Separate the layers.

  • Base Wash (Removes Acids): Wash the organic layer with 2 volumes of saturated NaHCO₃ solution. Caution: CO₂ evolution may occur. Vent the funnel frequently. Check the pH of the aqueous layer to ensure it is basic (pH > 8). Separate the layers.[3]

  • Brine Wash (Removes Water): Wash the organic layer with 2 volumes of saturated NaCl solution to remove the majority of dissolved water.[3]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous MgSO₄ or Na₂SO₄. Swirl until the drying agent no longer clumps together.

  • Filtration & Concentration: Filter off the drying agent and wash it with a small amount of fresh ethyl acetate. Combine the filtrates and concentrate using a rotary evaporator.

  • Final Drying: Place the resulting oil under high vacuum for at least 2 hours to remove residual solvent.

Protocol 2: Flash Column Chromatography

This workflow ensures efficient separation and recovery of the target compound.

  • TLC Method Development:

    • Prepare several TLC chambers with varying ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 2:1).

    • Spot the crude material on each plate and elute.

    • Identify the solvent system that provides an Rf of ~0.3-0.4 for the product spot and good separation from impurities.

  • Column Packing:

    • Select an appropriately sized column (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Pack the column as a slurry using the initial, least polar solvent mixture determined by TLC. Ensure no air bubbles are trapped.

  • Loading the Sample:

    • Dissolve the crude oil in a minimal amount of dichloromethane or the column eluent.

    • Alternatively, for better resolution, perform a "dry load": adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution:

    • Begin eluting with the non-polar solvent system.

    • Collect fractions and monitor them by TLC.

    • If using a gradient, gradually increase the polarity of the eluent once the non-polar impurities have been washed off the column.

  • Fraction Pooling & Concentration:

    • Combine the pure fractions (as determined by TLC).

    • Concentrate the pooled fractions by rotary evaporation and dry under high vacuum.

Visualized Workflows

Purification_Workflow cluster_synthesis Crude Product cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Product from Arbuzov Reaction Workup Dissolve in EtOAc Crude->Workup AcidWash 1. Acid Wash (1M HCl) (Removes Triethyl Phosphite) Workup->AcidWash BaseWash 2. Base Wash (Sat. NaHCO3) (Removes Phosphonic Acid) AcidWash->BaseWash BrineWash 3. Brine Wash (Removes Water) BaseWash->BrineWash Dry Dry (Na2SO4) & Concentrate BrineWash->Dry Chromatography Silica Gel Chromatography (Hexanes/EtOAc Gradient) Dry->Chromatography If impurities remain Distillation High-Vacuum Distillation (Kugelrohr / Wiped-Film) Dry->Distillation Alternative to Chromatography (If thermally stable) Analysis Purity Check (NMR, GC-MS) Chromatography->Analysis Distillation->Analysis Product Pure Diethyl 2-isopropylthiazole- 4-methylphosphonate Analysis->Product

Caption: General purification workflow for Diethyl 2-isopropylthiazole-4-methylphosphonate.

Troubleshooting_Logic node_sol node_sol Start Impure Product? Odor Strong Odor? Start->Odor Polar_Impurity Baseline Spot on TLC? Start->Polar_Impurity No Thermal_Deg Darkening on Heating? Start->Thermal_Deg No Yield Yield > 100%? Start->Yield No Odor->Polar_Impurity No node_sol_acid Perform Acidic Wash (e.g., 1M HCl) Odor->node_sol_acid Yes Polar_Impurity->Thermal_Deg No node_sol_base Perform Basic Wash (e.g., Sat. NaHCO3) Polar_Impurity->node_sol_base Yes Thermal_Deg->Yield No node_sol_distill Use Low-Temp Distillation (Kugelrohr / Wiped-Film) Thermal_Deg->node_sol_distill Yes node_sol_dry Dry under High Vacuum Check for residual solvent via GC-MS Yield->node_sol_dry Yes

Caption: Decision tree for troubleshooting common purification issues.

References

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  • Google Patents. (CN109836456B). Preparation method of diethyl methylphosphonite.
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  • MDPI. (2022). Trace Detection of Di-Isopropyl Methyl Phosphonate DIMP, a By-Product, Precursor, and Simulant of Sarin, Using Either Ion Mobility Spectrometry or GC-MS. Available from: [Link]

  • National Institutes of Health (NIH). (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Available from: [Link]

  • Wikipedia. Diethylphosphite. Available from: [Link]

  • European Open Science. (2021). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate Using 1D and 2D NMR Experiments. Available from: [Link]

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  • SciSpace. (2021). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}. Available from: https://typeset.io/papers/synthesis-and-characterization-of-the-structure-of-diethyl-2sc5r7gq
  • Hach. Phosphate, Phosphorus, and Phosphonates Troubleshooting Guide. Available from: [Link]

  • Environmental Protection Agency (EPA). Method 8141B: Organophosphorus Compounds by Gas Chromatography. Available from: [Link]

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  • MDPI. (2022). Diethyl(benzamido(diisopropoxyphosphoryl)methyl) phosphonate. Available from: [Link]

  • Google Patents. (US5359115A). Methods for the synthesis of phosphonate esters.
  • National Institutes of Health (NIH). (2017). Phosphonic acid: preparation and applications. Available from: [Link]

  • Chemistry Stack Exchange. (2023). Hydrolyse Phosphonate diester to free phosphonic acid under relatively mild conditions?. Available from: [Link]

  • ResearchGate. (2025). Synthesis, structural and anticorrosion properties of diethyl (phenylamino) methyl) phosphonate derivatives: Experimental and theoretical study. Available from: [Link]

  • cromlab-instruments.es. Analysis of Organophosphorus Compounds by GC/MS. Available from: [Link]

  • Wikipedia. Michaelis–Arbuzov reaction. Available from: [Link]

  • ACS Publications. Mechanism of hydrolysis of diethyl 2-carboxyphenylphosphonate. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Resistance to Diethyl 2-isopropylthiazole-4-methylphosphonate (DITP)

From the desk of the Senior Application Scientist Welcome to the technical support resource for Diethyl 2-isopropylthiazole-4-methylphosphonate (DITP). This guide is designed for our research partners and collaborators i...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support resource for Diethyl 2-isopropylthiazole-4-methylphosphonate (DITP). This guide is designed for our research partners and collaborators in the field of oncology drug development. We understand that encountering resistance is a critical and often challenging phase of pre-clinical research. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you investigate and overcome resistance to DITP in your experimental models.

Our fictional lead compound, DITP, is a highly potent and selective inhibitor of Thiazole-Kinase 1 (TK1), a critical driver in "Thiazole-Positive Non-Small Cell Lung Cancer" (T-NSCLC). While DITP shows promising initial efficacy, acquired resistance can emerge. This guide is structured to help you identify the underlying mechanisms of resistance and explore rational strategies to counteract them.

Part 1: Initial Assessment of DITP Resistance

Before diving into specific mechanisms, it's crucial to confirm and characterize the resistance phenotype in your cell line models.

FAQ: My T-NSCLC cells are no longer responding to DITP. How do I confirm resistance?

The first step is to perform a dose-response assay to compare the sensitivity of your suspected resistant cell line to the parental, sensitive cell line. A significant rightward shift in the IC50 curve is a clear indicator of resistance.

Experimental Workflow: Confirming DITP Resistance

Below is a standard workflow for quantifying the change in DITP sensitivity.

G cluster_0 Phase 1: Cell Culture & Seeding cluster_1 Phase 2: DITP Treatment cluster_2 Phase 3: Viability Assay & Data Analysis A Culture Parental (Sensitive) and Suspected Resistant T-NSCLC Cells B Seed cells in 96-well plates at optimal density A->B C Prepare serial dilutions of DITP D Treat cells for 72 hours C->D E Perform CellTiter-Glo® or similar viability assay F Normalize data to untreated controls E->F G Plot dose-response curves and calculate IC50 values F->G G cluster_0 Sensitive Cell cluster_1 Resistant Cell (T315I Mutation) GFR_Z_S GFR-Z TK1_S TK1 (Wild-Type) GFR_Z_S->TK1_S Downstream_S Downstream Signaling (Proliferation, Survival) TK1_S->Downstream_S Activation DITP_S DITP DITP_S->TK1_S Inhibition Apoptosis_S Apoptosis Downstream_S->Apoptosis_S Inhibition GFR_Z_R GFR-Z TK1_R TK1 (T315I Mutant) GFR_Z_R->TK1_R Downstream_R Downstream Signaling (Proliferation, Survival) TK1_R->Downstream_R Constitutive Activation DITP_R DITP DITP_R->TK1_R Binding Blocked No_Apoptosis_R Survival Downstream_R->No_Apoptosis_R

Caption: DITP inhibits wild-type TK1, but the T315I mutation prevents binding.

To confirm that the T315I mutation is sufficient to confer resistance, you can introduce it into the parental cell line.

  • Obtain a wild-type TK1 expression vector.

  • Design primers containing the T315I mutation.

  • Perform site-directed mutagenesis using a high-fidelity polymerase.

  • Transform the mutated plasmid into E. coli and select for positive clones.

  • Sequence the plasmid to confirm the mutation.

  • Transfect the parental T-NSCLC cells with the T315I-TK1 plasmid or an empty vector control.

  • Select for stable expression.

  • Perform a DITP dose-response assay on the engineered cell line to confirm resistance.

Bypass Signaling: Upregulation of the MEP-1 Pathway

Cancer cells can develop resistance by activating alternative signaling pathways that bypass the inhibited target. In DITP resistance, upregulation of the Metabolic Escape Pathway-1 (MEP-1) can provide an alternative route for cell survival and proliferation.

You can assess the activation of the MEP-1 pathway by performing a Western blot for key downstream effectors, such as phosphorylated MEP-1 Kinase (p-MEPK).

G GFR_Z GFR-Z TK1 TK1 GFR_Z->TK1 Downstream Downstream Signaling (Proliferation, Survival) TK1->Downstream DITP DITP DITP->TK1 Inhibition MEP1 MEP-1 Pathway MEP1->Downstream Bypass Activation

Caption: Upregulation of the MEP-1 pathway bypasses DITP-mediated TK1 inhibition.

A rational approach to overcoming bypass signaling is to co-administer DITP with an inhibitor of the bypass pathway.

  • Determine the IC50 of DITP in your resistant cell line.

  • Determine the IC50 of a selective MEP-1 inhibitor (e.g., "MEP-i-123").

  • Design a matrix of drug concentrations, with DITP concentrations ranging from 0.1x to 10x its IC50 and MEP-i-123 concentrations ranging from 0.1x to 10x its IC50.

  • Treat the resistant cells with the drug combinations for 72 hours.

  • Perform a cell viability assay.

  • Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy.

Drug CombinationIC50 (DITP)IC50 (MEP-i-123)Combination Index (CI)
DITP alone1.2 µM--
MEP-i-123 alone0.8 µM--
DITP + MEP-i-1230.3 µM0.2 µM0.5 (Synergistic)
Increased Drug Efflux: Overexpression of ABCG2

Increased expression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump DITP out of the cell, reducing its intracellular concentration and efficacy.

You can measure ABCG2 expression at the protein level using Western blotting or flow cytometry, or at the mRNA level using qRT-PCR.

G cluster_0 Step 1: Expression Analysis cluster_1 Step 2: Functional Assay cluster_2 Step 3: Re-sensitization A Perform Western Blot or qRT-PCR for ABCG2 expression in parental and resistant cells B Use a fluorescent ABCG2 substrate (e.g., Hoechst 33342) C Incubate cells with the substrate +/- an ABCG2 inhibitor B->C D Measure intracellular fluorescence by flow cytometry C->D E Perform DITP dose-response assay in the presence of a non-toxic concentration of an ABCG2 inhibitor F Compare IC50 values with and without the inhibitor E->F

Caption: Workflow to investigate ABCG2-mediated DITP efflux.

  • Select a potent and selective ABCG2 inhibitor (e.g., Ko143).

  • Determine the highest non-toxic concentration of the inhibitor in your resistant cell line.

  • Perform a DITP dose-response assay on the resistant cells in the presence and absence of the non-toxic concentration of the ABCG2 inhibitor.

  • Calculate the IC50 for DITP in both conditions. A significant decrease in the IC50 in the presence of the ABCG2 inhibitor confirms that drug efflux is a major resistance mechanism.

Part 3: Data Interpretation and Future Directions

The troubleshooting guides above should help you pinpoint the mechanism of resistance in your DITP-resistant cell lines.

  • If you identify the T315I mutation , this suggests the need for next-generation TK1 inhibitors that can overcome this mutation.

  • If you observe MEP-1 pathway upregulation , this provides a strong rationale for clinical trials investigating DITP in combination with MEP-1 inhibitors.

  • If ABCG2 overexpression is the culprit, this highlights the importance of considering drug delivery strategies that can bypass efflux pumps or the co-administration of ABCG2 inhibitors.

It is also possible that multiple resistance mechanisms are at play. In such cases, a multi-pronged therapeutic approach may be necessary.

We hope this guide proves valuable in your research efforts. Please do not hesitate to contact our technical support team for further assistance.

References

  • Mechanisms of Resistance to Tyrosine Kinase Inhibitors. Nature Reviews Cancer. [Link]

  • The Role of Gatekeeper Mutations in Clinical Resistance to ABL-Specific Kinase Inhibitors. Cancer Cell. [Link]

  • Bypass Signaling in Cancer: A Mechanism of Drug Resistance. Science Signaling. [Link]

  • ABC Transporters and Their Role in Drug Resistance. Molecular Pharmaceutics. [Link]

  • The Chou-Talalay Method for Drug Combination Analysis. Pharmacological Reviews. [Link]

Optimization

Technical Support Center: Purification of Diethyl 2-isopropylthiazole-4-methylphosphonate

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the pur...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the purification of Diethyl 2-isopropylthiazole-4-methylphosphonate. Our goal is to equip you with the necessary knowledge to overcome common challenges and enhance the purity of your synthesized compound.

Troubleshooting Guide: Addressing Common Purification Issues

This section is designed to help you diagnose and resolve specific problems encountered during the purification of Diethyl 2-isopropylthiazole-4-methylphosphonate.

Question 1: My final product displays a persistent baseline impurity in the ¹H NMR spectrum. What are the likely sources, and how can I eliminate them?

Answer:

A persistent baseline impurity in the ¹H NMR spectrum often indicates the presence of unreacted starting materials or byproducts from the synthesis. The most common synthesis route for Diethyl 2-isopropylthiazole-4-methylphosphonate is the Hantzsch thiazole synthesis followed by an Arbuzov reaction.

Likely Impurities:

  • Unreacted Diethyl phosphite: This starting material from the Arbuzov reaction is a common impurity.

  • Triethyl phosphite: If used in excess or if the reaction did not go to completion, this can remain.

  • Byproducts from the Hantzsch synthesis: Unreacted thioamide or α-haloketone can persist.

Troubleshooting Workflow:

To systematically address this, follow the workflow outlined below.

G start Impurity Detected in NMR wash Aqueous Wash (5% HCl, sat. NaHCO₃, brine) start->wash extract Solvent Extraction (e.g., Ethyl Acetate) wash->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography analyze Purity Analysis (NMR, HPLC) chromatography->analyze

Caption: Workflow for removing common impurities.

Detailed Protocol for Flash Column Chromatography:

  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in your chosen solvent system. A common starting point is a hexane:ethyl acetate gradient.

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Begin eluting with your solvent system, gradually increasing the polarity (e.g., from 100% hexane to a 70:30 hexane:ethyl acetate mixture).

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

This methodical approach ensures the removal of both acidic and basic impurities, with flash chromatography being highly effective for separating compounds with different polarities.

Question 2: After column chromatography, my product yield is significantly lower than expected. What are the potential causes and how can I improve recovery?

Answer:

Low recovery after chromatographic purification is a frequent issue. Several factors can contribute to product loss.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Product Streaking/Tailing on Silica The phosphonate group can interact strongly with the acidic silica gel, leading to poor separation and recovery.1. Neutralize Silica: Pre-treat the silica gel with a small amount of triethylamine (Et₃N) in the eluent (e.g., 0.1-1% v/v). 2. Use a Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase if your compound is sensitive to acid.
Improper Solvent System If the eluent polarity is too high, the product may elute too quickly with impurities. If it's too low, the product may not elute at all.Optimize the solvent system using TLC before running the column. Aim for an Rf value of 0.25-0.35 for your product.
Product Decomposition on Column Some compounds are unstable on silica gel and can degrade during the purification process.Minimize the time the compound spends on the column by using a faster flow rate or a shorter, wider column.

Experimental Protocol: Neutralizing Silica Gel for Flash Chromatography

  • Prepare your chosen eluent (e.g., 80:20 Hexane:Ethyl Acetate).

  • Add triethylamine to the eluent to a final concentration of 0.5% (v/v).

  • Use this triethylamine-containing solvent to prepare the silica slurry and pack the column.

  • Run the chromatography as usual. The triethylamine will cap the acidic silanol groups, reducing unwanted interactions and improving the recovery of your phosphonate.

Frequently Asked Questions (FAQs)

What is the most effective method for purifying Diethyl 2-isopropylthiazole-4-methylphosphonate on a multi-gram scale?

For multi-gram scale purification, while flash chromatography is effective, it can be time-consuming and require large volumes of solvent. Vacuum distillation is often a more efficient alternative for thermally stable, liquid compounds like Diethyl 2-isopropylthiazole-4-methylphosphonate.

Key Considerations for Vacuum Distillation:

  • Boiling Point: The boiling point of the compound under vacuum needs to be determined. This can be estimated using a nomograph if the boiling point at atmospheric pressure is known or found in the literature.

  • Thermal Stability: It is crucial to ensure the compound is stable at the temperatures required for distillation. A small-scale trial can confirm this.

  • Apparatus: A well-sealed distillation apparatus with a vacuum pump and a cold trap is necessary.

G start Crude Product (Multi-gram) stability Assess Thermal Stability (Small-scale test) start->stability stable Proceed to Vacuum Distillation stability->stable Stable unstable Use Flash Chromatography stability->unstable Unstable distill Vacuum Distillation Apparatus Setup stable->distill collect Collect Fractions at Constant Temperature/Pressure distill->collect analyze Analyze Purity (NMR, GC-MS) collect->analyze

Reference Data & Comparative Studies

No content available

This section has no published content on the current product page yet.

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for Diethyl 2-isopropylthiazole-4-methylphosphonate

Abstract: This guide provides essential safety protocols for handling Diethyl 2-isopropylthiazole-4-methylphosphonate. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesiz...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides essential safety protocols for handling Diethyl 2-isopropylthiazole-4-methylphosphonate. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes data from its primary chemical classes: organophosphates and thiazole derivatives. The recommendations provided are based on a conservative risk assessment, prioritizing the significant neurotoxic potential of organophosphates. This document is intended for use by trained researchers, scientists, and drug development professionals in a controlled laboratory setting.

Hazard Analysis: A Logic-Based Approach

  • Organophosphate Esters: The phosphonate moiety classifies this compound as an organophosphate. This class of chemicals is known for its potential to cause acute and chronic neurotoxicity through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. Dermal contact, inhalation, and ingestion are all significant routes of exposure.

  • Thiazole Derivatives: The thiazole ring is a common structure in pharmaceuticals. While many thiazole derivatives are safe, the class is also associated with potential hazards, including skin, eye, and respiratory system irritation.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

Inappropriate PPE use is a primary vector for exposure to organophosphate compounds.[3] A multi-layered approach is essential to prevent contact.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile as the inner layer and neoprene or butyl rubber as the outer layer.Standard latex and vinyl gloves offer insufficient protection against organophosphates.[4] Neoprene provides robust chemical resistance, while double-gloving offers additional protection in case of a breach in the outer glove.
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields and a full-face shield.Protects against splashes of liquid chemicals and vapors that can cause serious eye irritation or damage.[5][6][7] A face shield provides an additional barrier for the entire face.
Body Protection A flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron should be worn when handling larger quantities (>50 mL).Minimizes skin contact. A chemically resistant apron is crucial when there is a higher risk of splashes.[8]
Respiratory Protection A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge is required when handling the compound outside of a certified chemical fume hood.Organophosphates can be volatile, and inhalation of vapors can be damaging to health.[9] A respirator is a critical barrier to prevent respiratory exposure.[6]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to ensure safety at every stage of the chemical's lifecycle in the laboratory.

Engineering Controls and Storage
  • Primary Engineering Control: All handling of Diethyl 2-isopropylthiazole-4-methylphosphonate must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute. This is the most critical step in preventing inhalation exposure.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[10] The container must be tightly sealed and clearly labeled as "Suspected Organophosphate Neurotoxin." Store in secondary containment to prevent the spread of material in case of a leak.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as specified in the table above.

  • Aliquotting: Use only chemical-resistant tools and glassware (e.g., glass syringes, polypropylene pipette tips). Avoid creating aerosols by dispensing liquids slowly against the inner wall of the receiving vessel.

  • Post-Handling: After use, tightly seal the primary container. Wipe down the work surface in the fume hood with a decontaminating solution (see Section 4.1).

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, apron, lab coat, inner gloves, and finally, safety glasses. Wash hands thoroughly with soap and water immediately after.[4]

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase Prep 1. Don Full PPE (Double Gloves, Face Shield, Lab Coat) VerifyHood 2. Verify Fume Hood Operation Handle 3. Handle/Aliquot Compound (Avoid Aerosols) VerifyHood->Handle Seal 4. Securely Seal Container Handle->Seal DeconWork 5. Decontaminate Work Surface Seal->DeconWork Doff 6. Doff PPE Correctly DeconWork->Doff Wash 7. Wash Hands Thoroughly Doff->Wash Dispose 8. Dispose of Waste Properly Wash->Dispose

Caption: Safe Handling Workflow for Diethyl 2-isopropylthiazole-4-methylphosphonate.

Spill and Disposal Management

Emergency Spill Response

In the event of a spill, immediate and correct action is crucial to prevent exposure.

  • Evacuate and Alert: Alert all personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office.

  • Contain: For a small spill within a fume hood, contain the liquid with an inert absorbent material like vermiculite or sand.[9] Do not use combustible materials like paper towels.

  • Neutralize: Once absorbed, treat the spill area with a decontamination solution. A 10% solution of sodium hypochlorite (bleach) or a slurry of sodium carbonate (washing soda) can be used to hydrolyze and deactivate the organophosphate.[11] Allow a contact time of at least 30 minutes.

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material and contaminated items into a designated hazardous waste container.

  • Final Decontamination: Wipe the spill area again with the decontamination solution, followed by a final wipe with soap and water.

Waste Disposal Plan

All materials contaminated with Diethyl 2-isopropylthiazole-4-methylphosphonate are considered hazardous waste.

  • Waste Segregation: Collect all contaminated solids (gloves, absorbent pads, pipette tips) and liquids in separate, clearly labeled, and sealed hazardous waste containers.

  • Labeling: The waste container must be labeled "Hazardous Waste: Organophosphate Compound" and include the full chemical name.

  • Disposal: Disposal must be conducted through your institution's EHS office in accordance with the Resource Conservation and Recovery Act (RCRA) regulations.[12] Do not dispose of this chemical down the drain or in regular trash.[13] Many states have "Clean Sweep" programs for chemical waste disposal.[12]

Exposure and First Aid

In case of any exposure, time is of the essence.

  • Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

For all exposures, provide the medical team with the name of the chemical. If available, bring the Safety Data Sheet of a related organophosphate, such as Diethyl methylphosphonate, to aid in treatment.[9]

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate. Retrieved from [https://www.carlroth.com/medias/SDB-3070-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDYwMjB8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDFlLzkwNzQyMDc2ODQ2Mzgu cGRmfGUzYjQzYjFlYjQwYjM5ZTYzYjQzYjFlYjQwYjM5ZTYzYjQzYjFlYjQwYjM5ZTYzYjQzYjFlYjQwYjM5ZTY]([Link] cGRmfGUzYjQzYjFlYjQwYjM5ZTYzYjQzYjFlYjQwYjM5ZTYzYjQzYjFlYjQwYjM5ZTYzYjQzYjFlYjQwYjM5ZTY)

  • Tarr, G. M. (2023). Organophosphate Toxicity Treatment & Management. Medscape. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025). Requirements for Pesticide Disposal. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025). Personal Protective Equipment for Pesticide Handlers. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). Disposal of Pesticides. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • University of Florida IFAS Extension. (n.d.). Pesticide Decontaminants. Retrieved from [Link]

  • Axxence Aromatic GmbH. (2023). NATURAL 2-ISOPROPYL-4-METHYLTHIAZOLE Safety Data Sheet. Retrieved from [Link]

  • Health.vic. (2024). Pesticide use and personal protective equipment. Retrieved from [Link]

  • Safe Work Australia. (n.d.). Health monitoring, Guide for organophosphate pesticides. Retrieved from [Link]

  • Raksanam, B., et al. (2022). Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators. PubMed. Retrieved from [Link]

  • NSW Environment Protection Authority. (n.d.). Safe disposal of pesticides. Retrieved from [Link]

  • Hordiienko, A., et al. (2025). Decontamination agents for chemical neutralization of organo-phosphorous poisonous compounds: Literature Review. ScienceDirect. Retrieved from [Link]

  • Johns Hopkins University. (2015). NIOSH pocket guide to chemical hazards. Retrieved from [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2016). Safety and efficacy of thiazoles, thiophene and thiazoline belonging to chemical group 29 when used as flavourings for all animal species. PubMed. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Diethyl malonate. Retrieved from [https://www.carlroth.com/medias/SDB-3070-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDYwMjB8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDFlLzkwNzQyMDc2ODQ2Mzgu cGRmfGUzYjQzYjFlYjQwYjM5ZTYzYjQzYjFlYjQwYjM5ZTYzYjQzYjFlYjQwYjM5ZTYzYjQzYjFlYjQwYjM5ZTY]([Link] cGRmfGUzYjQzYjFlYjQwYjM5ZTYzYjQzYjFlYjQwYjM5ZTYzYjQzYjFlYjQwYjM5ZTYzYjQzYjFlYjQwYjM5ZTY)

  • University of Missouri Extension. (2000). Personal Protective Equipment for Working With Pesticides. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. MDPI. Retrieved from [Link]

  • Sydney Children's Hospitals Network. (2024). Organophosphate/Carbamate Exposure - Management. Retrieved from [Link]

  • Pacific Northwest Pest Management Handbooks. (n.d.). Disposing of Unusable Pesticides and Agricultural, Household and Residential Pesticide Products. Retrieved from [Link]

  • Ground Rules. (2023). Working safely with organophosphates. Retrieved from [Link]

  • KIET Group of Institutions. (n.d.). Niosh Pocket Guide To Chemical Hazards. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Decontamination. Retrieved from [Link]

  • ACS Publications. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Retrieved from [Link]

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  • NEDT. (2023). Handling, Storing & Disposing of Pesticides and Insecticides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Retrieved from [Link]

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Sources

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